molecular formula C12H8O2S2 B2656110 3,4-Bis(thiophen-2-yl)-2,5-dihydrofuran-2-one CAS No. 730976-44-0

3,4-Bis(thiophen-2-yl)-2,5-dihydrofuran-2-one

Cat. No.: B2656110
CAS No.: 730976-44-0
M. Wt: 248.31
InChI Key: KFXQIVGZTSPGKX-UHFFFAOYSA-N
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Description

3,4-Bis(thiophen-2-yl)-2,5-dihydrofuran-2-one: is an organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(thiophen-2-yl)-2,5-dihydrofuran-2-one typically involves the cyclization of functionalized alkynes. One common method is the PdI2/KI-catalyzed carbonylative carbocyclization of dipropargyl sulfide, which affords a mixture of products including the desired compound . The reaction conditions often involve the use of palladium catalysts and specific ligands to achieve high yields and selectivity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(thiophen-2-yl)-2,5-dihydrofuran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

3,4-Bis(thiophen-2-yl)-2,5-dihydrofuran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Bis(thiophen-2-yl)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The thiophene rings can participate in π-π stacking interactions, which are crucial for its activity in organic electronics. In biological systems, the compound can interact with enzymes and receptors, leading to its observed antimicrobial and anticancer effects .

Comparison with Similar Compounds

    Thiophene: A simpler structure with one thiophene ring.

    Furan: A simpler structure with one furan ring.

    3,4-Dimethylthiophene: A thiophene derivative with methyl groups at positions 3 and 4.

Uniqueness: 3,4-Bis(thiophen-2-yl)-2,5-dihydrofuran-2-one is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This makes it more versatile in applications such as organic electronics and medicinal chemistry compared to simpler thiophene or furan derivatives .

Properties

IUPAC Name

3,4-dithiophen-2-yl-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2S2/c13-12-11(10-4-2-6-16-10)8(7-14-12)9-3-1-5-15-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXQIVGZTSPGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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